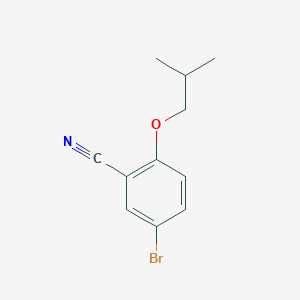
5-Bromo-2-isobutoxybenzonitrile
Vue d'ensemble
Description
5-Bromo-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO. It is a key intermediate in the synthesis of various pharmaceuticals, including Febuxostat, which is used to treat gout . The compound is characterized by the presence of a bromine atom, an isobutoxy group, and a nitrile group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutoxybenzonitrile typically involves the bromination of 2-isobutoxybenzonitrile. One common method includes the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar bromination process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The process involves the use of cost-effective reagents and solvents, making it economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-isobutoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
5-Bromo-2-isobutoxybenzonitrile has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of Febuxostat, an antigout agent.
Organic Synthesis: Used in the synthesis of complex organic molecules through coupling reactions.
Material Science:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-isobutoxybenzonitrile is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Febuxostat, it contributes to the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-chlorobenzonitrile
- 5-Bromo-2-methoxybenzonitrile
- 2-Isobutoxybenzonitrile
Comparison
Compared to similar compounds, 5-Bromo-2-isobutoxybenzonitrile is unique due to the presence of both a bromine atom and an isobutoxy group. This combination imparts distinct reactivity and makes it particularly useful in specific synthetic applications .
Propriétés
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKIUYAOJQVFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Bromo-2-isobutoxybenzonitrile in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the synthesis of Febuxostat []. Febuxostat is a pharmaceutical drug utilized in the treatment of gout, a condition characterized by the buildup of uric acid in the body. This compound's importance lies in its role as a key intermediate in the multi-step synthesis of Febuxostat.
Q2: What are the advantages of the reported synthetic route for this compound?
A2: The research highlights a three-step synthesis of this compound starting from salicylaldehyde. This method is deemed advantageous due to its mild reaction conditions, ease of operation, and relatively low cost []. These factors contribute to its suitability for industrial-scale production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














